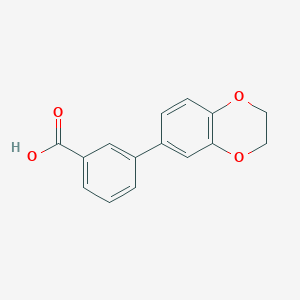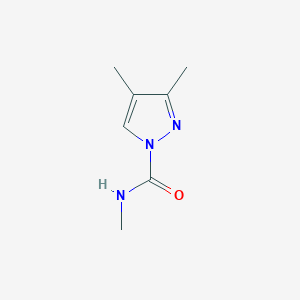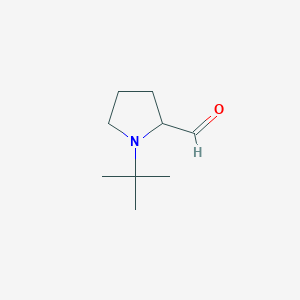
1-(tert-Butyl)pyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)pyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-pyrrolidinone, followed by oxidation to form the aldehyde group. Another method includes the use of tert-butyl isocyanide and 2-pyrrolidinone under specific conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(tert-Butyl)pyrrolidine-2-carboxylic acid.
Reduction: 1-(tert-Butyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Pyrrolidine-2,5-dione
Comparison: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other similar compounds. The tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-tert-butylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(10)7-11/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
CMZIQQBQONHECT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


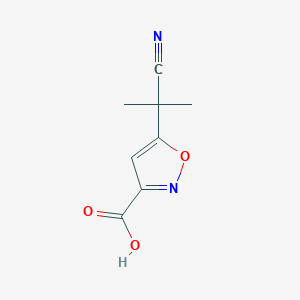
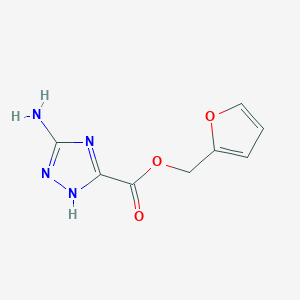
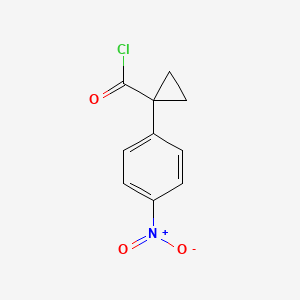
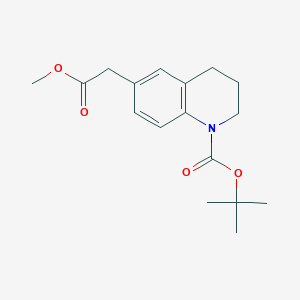
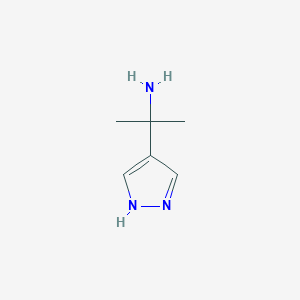
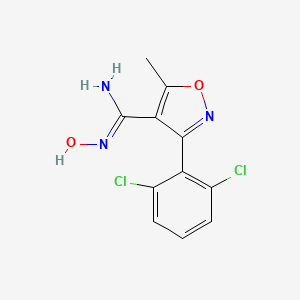
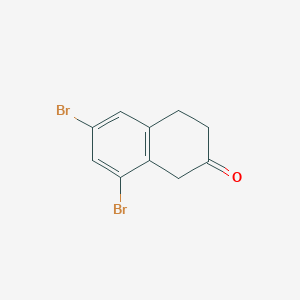
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
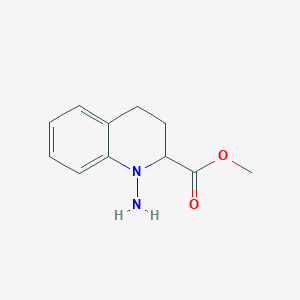
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
